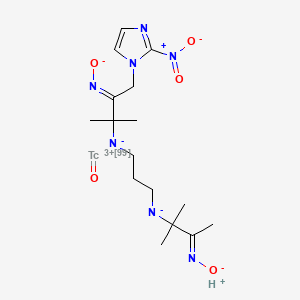![molecular formula C17H16N4O2 B1242527 2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)
2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[(2,5-dimethylphenyl)methylidene]hydrazinyl]-3-hydroxy-4-quinazolinone is a member of quinazolines.
科学的研究の応用
Hypotensive Agents
Quinazolinone derivatives have been investigated for their potential as hypotensive agents. A study conducted by Kumar et al. (2003) synthesized a series of compounds related to quinazolinones and evaluated them for their hypotensive activity. The most active compound in this series demonstrated significant blood pressure-lowering effects, highlighting the potential of quinazolinones as hypotensive agents. The study emphasized the structure-activity relationship, showing that specific modifications to the quinazolinone structure could enhance its hypotensive activity Newer Potential Quinazolinones as Hypotensive Agents.
Tautomerism Studies
The tautomerism of quinazolinone derivatives, including structures similar to 2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one, has been studied using NMR techniques. Ghiviriga et al. (2009) explored the tautomerism of 2-hydrazono-3-phenylquinazolin-4(3H)-ones, providing insights into their chemical behavior in solution. Understanding the tautomerism of such compounds is crucial for their application in various scientific fields, as it affects their reactivity and interaction with biological targets Tautomerism of guanidines studied by (15)N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds.
Antioxidant Studies
The antioxidant properties of quinazolinone derivatives have also been explored. Al-azawi (2016) synthesized and characterized various quinazolin derivatives, including those similar to the compound , and assessed their antioxidant capabilities. The study found that some synthesized compounds exhibited significant antioxidant activity, comparable or superior to common antioxidants like ascorbic acid. This suggests the potential use of quinazolinones in developing new antioxidant agents Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives.
Antimicrobial Activity
Quinazolinone derivatives have also been assessed for their antimicrobial properties. A study by HurmathUnnissa and Reddy (2012) synthesized a series of quinazolin-4-one derivatives and evaluated their antibacterial and antifungal activities. The findings revealed that some compounds displayed significant activity against tested pathogens, indicating the potential of quinazolinones as antimicrobial agents Synthesis and Antimicrobial Screening of 3H-Quinazolin-4-Ones Containing 3-Methyl Pyrazolinone Moiety.
Corrosion Inhibition
Quinazolinone-based Schiff bases have been studied for their potential as corrosion inhibitors. Jamil et al. (2018) investigated the efficiency of quinazolinone Schiff bases in inhibiting mild steel corrosion in an acidic environment. The study found that these compounds were highly effective as corrosion inhibitors, with efficiencies reaching up to 96%. This suggests the utility of quinazolinone derivatives in protecting metals from corrosion, particularly in industrial applications Experimental and theoretical studies of Schiff bases as corrosion inhibitors.
特性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC名 |
2-[(2E)-2-[(2,5-dimethylphenyl)methylidene]hydrazinyl]-3-hydroxyquinazolin-4-one |
InChI |
InChI=1S/C17H16N4O2/c1-11-7-8-12(2)13(9-11)10-18-20-17-19-15-6-4-3-5-14(15)16(22)21(17)23/h3-10,23H,1-2H3,(H,19,20)/b18-10+ |
InChIキー |
IUDQGBJMAKMHPJ-VCHYOVAHSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C)/C=N/NC2=NC3=CC=CC=C3C(=O)N2O |
SMILES |
CC1=CC(=C(C=C1)C)C=NNC2=NC3=CC=CC=C3C(=O)N2O |
正規SMILES |
CC1=CC(=C(C=C1)C)C=NNC2=NC3=CC=CC=C3C(=O)N2O |
溶解性 |
26.6 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)
![(2E,4E)-N-[(2S,3R)-3-hydroxy-1-[[(3E,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]-11-methyldodeca-2,4-dienamide](/img/structure/B1242446.png)

![Bis[5-(dibutylamino)pentan-2-yl] carbonate](/img/structure/B1242450.png)

![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)



![1-S-[3-hydroxy-N-(sulfonatooxy)hex-5-enimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1242460.png)

![2-nitro-N'-{[5-(4-morpholinyl)-2-furyl]methylene}benzohydrazide](/img/structure/B1242463.png)

![(E)-N-(4-methylpiperazin-1-yl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B1242467.png)